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Compound of Interest

Compound Name: (2-chloroacetyl)-L-serine

Cat. No.: B15205373 Get Quote

This in-depth technical guide provides a comprehensive overview of the chemical properties,

structure, and potential biological interactions of (2-chloroacetyl)-L-serine. The information is

tailored for researchers, scientists, and professionals in drug development, with a focus on data

presentation, experimental methodologies, and the visualization of molecular interactions.

Chemical Properties and Structure
(2-Chloroacetyl)-L-serine is a derivative of the amino acid L-serine, featuring a chloroacetyl

group attached to the amino group. This modification introduces an electrophilic center, making

the compound a potential tool for probing and interacting with biological systems.

Structure:

The chemical structure of (2-chloroacetyl)-L-serine is characterized by the L-serine backbone

with an N-terminal chloroacetyl moiety.

Systematic Name: (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid

Molecular Formula: C₅H₈ClNO₄

SMILES: C(C(C(=O)O)NC(=O)CCl)O

The chloroacetyl group is a key feature, rendering the compound reactive towards

nucleophiles, a property that can be exploited in various biochemical and pharmaceutical

applications.
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Quantitative Data Summary
The following table summarizes the key chemical and physical properties of (2-chloroacetyl)-
L-serine and its racemic mixture, chloroacetyl-DL-serine.

Property Value Notes

Molecular Weight 181.57 g/mol

Melting Point 122 °C For chloroacetyl-DL-serine.

Boiling Point 493.7 °C at 760 mmHg
Predicted for chloroacetyl-DL-

serine.

Density 1.501 g/cm³
Predicted for chloroacetyl-DL-

serine.

Water Solubility Faint turbidity For chloroacetyl-DL-serine.

Storage Temperature 0 °C
Recommended for

chloroacetyl-DL-serine.

Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of (2-
chloroacetyl)-L-serine. The following sections provide methodologies based on established

chemical principles for similar compounds.

Synthesis of (2-Chloroacetyl)-L-serine
This protocol is adapted from the synthesis of similar N-acylated amino acids.

Materials:

L-serine

Chloroacetyl chloride

Anhydrous tetrahydrofuran (THF)
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Saturated sodium bicarbonate solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, suspend L-serine in anhydrous THF.

Acylation: While stirring, add chloroacetyl chloride dropwise to the suspension at room

temperature.

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the

reaction by the slow addition of water.

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the

organic layer sequentially with saturated sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure using a rotary evaporator to yield the crude

product.
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Purification Protocol
Purification of the crude (2-chloroacetyl)-L-serine can be achieved through recrystallization or

column chromatography.

Recrystallization:

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of

ethyl acetate and hexane).

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

under vacuum.

Column Chromatography:

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of

methanol in dichloromethane).

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

Elute the column and collect fractions, monitoring by TLC.

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods
The purity and identity of the synthesized (2-chloroacetyl)-L-serine can be confirmed using

various analytical techniques.

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of

the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane or

methanol and dichloromethane. Visualization can be achieved using a UV lamp or by

staining with a suitable reagent like ninhydrin (though the N-acylation will reduce its

effectiveness).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can

be used to confirm the structure of the compound. The spectra would be expected to show

characteristic peaks for the serine backbone and the chloroacetyl group.

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm

its elemental composition.

Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by (2-chloroacetyl)-L-serine are not

extensively documented in the literature, its structure suggests a likely mode of action as an

irreversible enzyme inhibitor. The electrophilic chloroacetyl group can react with nucleophilic

residues in the active sites of enzymes, particularly cysteine or serine proteases, leading to

covalent modification and inactivation of the enzyme.

Chloroacetamide derivatives are known to be effective irreversible inhibitors of enzymes with a

catalytic cysteine residue in their active site.[1] The chloroacetyl group acts as an electrophile,

and the cysteine thiol acts as a nucleophile, leading to the formation of a stable thioether bond.

This covalent modification permanently blocks the enzyme's active site.

Based on this established reactivity, a proposed mechanism of action for (2-chloroacetyl)-L-
serine is the irreversible inhibition of a cysteine protease.

Proposed irreversible inhibition of a cysteine protease.

In this proposed mechanism, the (2-chloroacetyl)-L-serine molecule binds to the active site of

a cysteine protease. The nucleophilic thiol group of the active site cysteine residue attacks the

electrophilic carbon of the chloroacetyl moiety, leading to the displacement of the chloride ion

and the formation of a covalent thioether bond. This results in the irreversible inactivation of the

enzyme. This mechanism is a well-established paradigm for chloroacetamide-based inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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